Superior In Vivo Tumor Growth Inhibition (TGI) Compared to AG-270 in MTAP-Deleted HCT-116 Xenograft Model
Mat2A-IN-13 demonstrates significantly enhanced in vivo antitumor efficacy relative to the clinical-stage MAT2A inhibitor AG-270 in an MTAP-deleted HCT-116 xenograft mouse model [1]. At an oral dose of 20 mg/kg once daily for 21 days, Mat2A-IN-13 achieved a tumor growth inhibition (TGI) of 60%, whereas AG-270 administered at a higher dose of 50 mg/kg yielded only 43% TGI under comparable conditions [1].
| Evidence Dimension | In vivo tumor growth inhibition (TGI) |
|---|---|
| Target Compound Data | TGI = 60% |
| Comparator Or Baseline | AG-270, TGI = 43% |
| Quantified Difference | Mat2A-IN-13 provides a 1.4-fold higher TGI at less than half the dose (20 mg/kg vs. 50 mg/kg) |
| Conditions | HCT-116 MTAP-deleted xenograft mouse model; oral dosing (po) once daily (qd) for 21 days; TGI measured at day 21 |
Why This Matters
This head-to-head advantage demonstrates that Mat2A-IN-13 offers superior in vivo target engagement and tumor suppression, enabling more robust preclinical pharmacology studies and potentially reducing the required dose for efficacy in vivo.
- [1] Li Q, Zang Y, An D, Liu L, Jiang W, Liu R, Su J, Yang J, Li L, Zhang X. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors. ACS Med Chem Lett. 2023;14(12):1876-1881. PMID: 38116423; PMCID: PMC10726448; DOI: 10.1021/acsmedchemlett.3c00488 View Source
